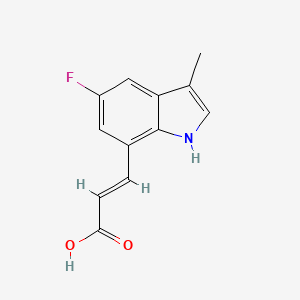
3-Amino-4-(2-hydroxyphenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-(2-hydroxyphenyl)butyric acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of butyric acid, featuring an amino group at the third carbon and a hydroxyphenyl group at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(2-hydroxyphenyl)butyric acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions: 3-Amino-4-(2-hydroxyphenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of 3-amino-4-(2-hydroxyphenyl)butanoic acid.
Reduction: Formation of 3-amino-4-(2-hydroxyphenyl)butylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
3-Amino-4-(2-hydroxyphenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-amino-4-(2-hydroxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with GABA receptors in the nervous system, influencing neurotransmission and exhibiting potential anxiolytic effects.
相似化合物的比较
- 3-Amino-4-(4-hydroxyphenyl)butyric acid
- 4-Amino-3-hydroxybutyric acid
- 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butyric acid
Comparison: Compared to its analogs, 3-amino-4-(2-hydroxyphenyl)butyric acid is unique due to the position of the hydroxy group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological and biochemical properties, making it a valuable compound for specific applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
3-amino-4-(2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14) |
InChI 键 |
ZKANBJVAOHCAIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


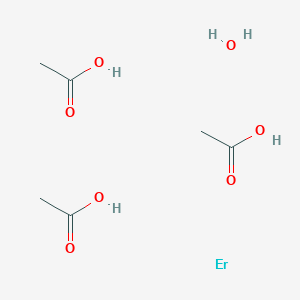
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
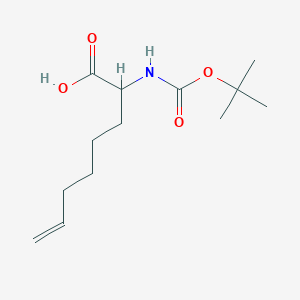
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
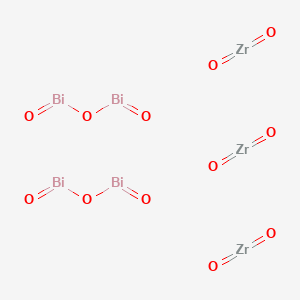
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)

![3-[5-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15124159.png)

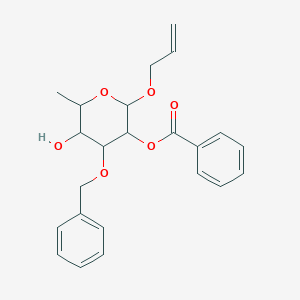
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)

